molecular formula C18H9ClN2O4S B11220891 3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one

3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one

Cat. No.: B11220891
M. Wt: 384.8 g/mol
InChI Key: ZMXBGLVHKKZCKF-UHFFFAOYSA-N
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Description

3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one is a complex organic compound that features a thiazole ring, a chromenone core, and a nitro group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the thiazole ring through cyclization reactions, followed by the introduction of the chromenone core and the nitro group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are frequently used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the molecule.

Scientific Research Applications

3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

Uniqueness

3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity

Properties

Molecular Formula

C18H9ClN2O4S

Molecular Weight

384.8 g/mol

IUPAC Name

3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-6-nitrochromen-2-one

InChI

InChI=1S/C18H9ClN2O4S/c19-12-3-1-10(2-4-12)15-9-26-17(20-15)14-8-11-7-13(21(23)24)5-6-16(11)25-18(14)22/h1-9H

InChI Key

ZMXBGLVHKKZCKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O)Cl

Origin of Product

United States

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